3-Amino-1-phenylcyclobutane-1-carboxylic acid
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Overview
Description
3-Amino-1-phenylcyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C11H13NO2 It is a cyclobutane derivative with an amino group and a phenyl group attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-phenylcyclobutane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of phenylacetonitrile with cyclobutanone in the presence of a base can yield the desired cyclobutane derivative. The reaction conditions typically involve the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize readily available starting materials and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-phenylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes .
Scientific Research Applications
3-Amino-1-phenylcyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Amino-1-phenylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also influence cellular pathways by altering the conformation of target proteins .
Comparison with Similar Compounds
Similar Compounds
1-Amino-1-cyclobutanecarboxylic acid: This compound lacks the phenyl group present in 3-Amino-1-phenylcyclobutane-1-carboxylic acid, resulting in different chemical properties and reactivity.
3-Amino-1-phenylbutane: This compound has a butane backbone instead of a cyclobutane ring, leading to differences in steric and electronic effects.
Uniqueness
This compound is unique due to its cyclobutane ring, which imparts rigidity and distinct stereochemical properties. The presence of both an amino group and a phenyl group further enhances its versatility in chemical reactions and biological interactions .
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
3-amino-1-phenylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c12-9-6-11(7-9,10(13)14)8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14) |
InChI Key |
DKUOMTCOYWWWQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C2=CC=CC=C2)C(=O)O)N |
Origin of Product |
United States |
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